molecular formula C18H27N3O2S B2571684 (5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421455-97-1

(5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2571684
CAS No.: 1421455-97-1
M. Wt: 349.49
InChI Key: DFUCALXDJVOTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity and Structural Characterization

Compounds with isoxazole and piperidine subunits have been synthesized and evaluated for their antiproliferative activity. For instance, a novel bioactive heterocycle with a benzisoxazole ring attached to a piperidine and a morpholine ring has been studied. This compound showed potential biological activity, and its molecular structure was extensively characterized using various spectroscopic techniques and X-ray diffraction studies. The molecule's stability is enhanced by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze solid-state intermolecular interactions (Benaka Prasad et al., 2018).

Antimicrobial Activity

Derivatives of pyridine, incorporating piperidine and thiazolyl groups, have been synthesized and their structures established through elemental analysis and spectral studies. These compounds were evaluated for antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Inhibition of Na+/K(+)-ATPase and Oncogene Activity

Certain thiazoles, including those with a piperidin-1-yl group, have demonstrated significant in vitro growth inhibitory activity against human cancer cell lines. This activity is attributed to the inhibition of both alpha-1 Na(+)/K(+)-ATPase (NAK) and Ras oncogene activity, which are critical for the therapeutic benefits in glioma and other cancer types. The cytostatic activities of these compounds indicate their potential as cancer therapeutics (Lefranc et al., 2013).

Antitubercular Activity

Compounds featuring cyclopropyl and piperidin-1-yl groups have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant minimum inhibitory concentration (MIC) values, indicating potent antitubercular activity. Moreover, specific derivatives showed high activity against multidrug-resistant strains and were effective in vivo, suggesting their potential as new antitubercular agents (Bisht et al., 2010).

Histamine H3 Receptor Antagonism

A study on small molecules with a heterocyclic core flanked by two basic functionalities found high in vitro affinity at the human histamine H3 receptor. This includes compounds with a central hetero-aromatic linker such as pyridine and piperidin-1-yl groups, showing the potential of such structures in developing selective antagonists for therapeutic applications (Swanson et al., 2009).

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c22-18(16-11-17(23-19-16)14-5-6-14)21-9-4-10-24-13-15(21)12-20-7-2-1-3-8-20/h11,14-15H,1-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCALXDJVOTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.